molecular formula C9H7NO3S B8814861 Methyl 4-hydroxy-1,3-benzothiazole-6-carboxylate

Methyl 4-hydroxy-1,3-benzothiazole-6-carboxylate

Cat. No. B8814861
M. Wt: 209.22 g/mol
InChI Key: MINVRJODYUVTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-hydroxy-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C9H7NO3S and its molecular weight is 209.22 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 4-hydroxy-1,3-benzothiazole-6-carboxylate

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 4-hydroxy-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)5-2-6(11)8-7(3-5)14-4-10-8/h2-4,11H,1H3

InChI Key

MINVRJODYUVTHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)SC=N2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 4-methoxy-1,3-benzothiazole-6-carboxylate (20.0 g, 0.0897 mol) in anhydrous CH2Cl2 (300 mL) was added drop wise BBr3 (112.5 g, 0.448 mol) at −78° C. Then the resulting mixture was stirred at −78° C. for 3 hours and allowed to warm to room temperature overnight. TLC (EtOAc/Petroleum ether 1:4) showed the reaction was complete. The reaction mixture was concentrated in vacuum and methanol (100 mL) was added drop wise to the residue. Then the mixture was concentrated again in vacuum. The residue was washed with water and recrystallized from methanol to afford the desired product (12 g, 64%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 10.671 (s, 1H), 9.437 (s, 1H), 8.252-8.248 (s, 1H), 7.488-7.484 (s, 1H), 3.898 (s, 3H).
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20 g
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112.5 g
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300 mL
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EtOAc Petroleum ether
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0 (± 1) mol
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Yield
64%

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